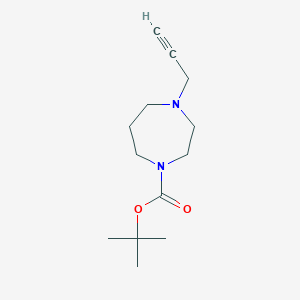

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” involves the reaction of tert-butyl 4-(bromomethyl) piperidine-1-carboxylate with lithium acetylide ethylenediamine complex in DMSO .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using their InChI codes. For example, the InChI code for “tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate” is1S/C13H20O3/c1-5-6-13(7-9-15-10-8-13)11(14)16-12(2,3)4/h1H,6-10H2,2-4H3 . Similarly, the InChI code for “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is 1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their descriptions. For example, “tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a solid or viscous liquid that is stored in dry conditions at 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : A practical synthesis method for related compounds like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been developed, emphasizing its role as a key intermediate in the production of Rho–kinase inhibitors (Gomi et al., 2012).

- Structural Studies : Research into the self-assembly of compounds involving tert-butyl groups, like 4-tert-butylbenzoic acid and its interaction with diamines, sheds light on the formation of molecular arrays and hydrogen-bonded motifs (Armstrong et al., 2002).

- Catalysis : Studies on 1,4-diazabicyclo[2.2.2]octane-catalyzed coupling, involving compounds like tert-butyl propenoate, demonstrate the potential of these compounds in facilitating synthetic organic chemistry processes (Hoffmann & Rabe, 1984).

Biochemical Applications

- Intermediates for Amine Synthesis : The N-tert-butanesulfinyl imines, which are closely related, are highly versatile intermediates for the asymmetric synthesis of amines, highlighting the potential of similar structures in biochemical synthesis (Ellman et al., 2002).

- Role in Photolysis and Carbene Generation : Research on derivatives of tert-butyl phenylazocarboxylates shows their potential in synthetic organic chemistry, particularly in nucleophilic substitutions and radical reactions, which are crucial in various biochemical pathways (Jasch et al., 2012).

- Imaging Agents : The synthesis of [123I]tert-butyl derivatives for potential use as SPECT imaging agents in identifying diazepam-insensitive benzodiazepine receptors demonstrates the biomedical applications of such compounds (He et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate” are currently unknown . This compound is structurally similar to other piperidine and piperazine derivatives, which are known to interact with various receptors and enzymes in the body .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown .

properties

IUPAC Name |

tert-butyl 4-prop-2-ynyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-5-7-14-8-6-9-15(11-10-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMXNDHEMRUQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B2820142.png)

![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)